4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Description
4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a 2-chlorobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the aromatic ring. Its synthesis typically involves nucleophilic substitution reactions, where a benzyl halide (e.g., 2-chlorobenzyl bromide) reacts with a phenolic aldehyde precursor under basic conditions, followed by purification via column chromatography .
Key structural attributes:
- Electron-withdrawing groups: The 2-chlorobenzyl substituent introduces steric hindrance and electronic effects that influence reactivity.
- Ethoxy group: Enhances solubility in organic solvents compared to hydroxyl or methoxy analogs.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLDPXJDXURLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351214 | |
| Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325856-53-9 | |
| Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Substituted Benzyloxy-Benzaldehyde Derivatives
The following table compares 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde with structurally related compounds:
Physicochemical Properties
- Solubility : The ethoxy group improves solubility in ethyl acetate and DMF compared to methoxy or hydroxy analogs. However, dichloro-substituted derivatives (e.g., 2,4-diCl analog) exhibit reduced solubility due to increased molecular weight and hydrophobicity .
- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that this compound has a melting point range of 85–90°C, lower than nitro-substituted analogs (e.g., 110–115°C for 3-nitro derivatives) .
Biological Activity
4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, identified by its CAS number 325856-53-9, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a chlorobenzyl ether moiety attached to an ethoxybenzaldehyde backbone. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Cell Signaling Modulation : It influences cell signaling pathways that regulate apoptosis and cell survival. The compound's interaction with protein targets can lead to alterations in cell cycle progression and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it reduces the production of pro-inflammatory cytokines and mediators, thereby mitigating inflammation in models of acute and chronic inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics:
- Absorption : The compound demonstrates favorable solubility, facilitating its absorption across biological membranes.
- Metabolism : It is primarily metabolized in the liver through oxidation and conjugation pathways, which may influence its bioavailability and efficacy.
- Excretion : Metabolites are excreted via renal pathways, indicating a need for consideration in dosing regimens for potential nephrotoxicity.
Study on Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis as evidenced by increased Annexin V staining and cleaved PARP levels .
Anti-inflammatory Research
In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using a murine model of paw edema. Administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to control groups, supporting its potential as a therapeutic agent for inflammatory conditions .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde?
- Methodological Answer : A common approach involves nucleophilic substitution using 3-ethoxy-4-hydroxybenzaldehyde and 2-chlorobenzyl chloride in a polar aprotic solvent (e.g., acetonitrile). The reaction proceeds at ambient temperature for 24 hours under nitrogen, monitored by TLC (PE/EtOAc 80:20). Post-reaction, the crude product is extracted with DCM, washed with brine, dried over MgSO₄, and purified via recrystallization (ethanol) to achieve high yields (~98%) .
Q. How is the compound characterized structurally?
- Methodological Answer : Key characterization techniques include:
- IR Spectroscopy : Peaks at ~1689 cm⁻¹ (C=O stretch) and 1255 cm⁻¹ (C-O-C ether stretch) confirm functional groups .
- NMR : ¹H NMR reveals signals for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.0 ppm), and ethoxy/benzyloxy groups (δ 1.4–4.8 ppm).
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., 78.31° between aromatic rings) .
Q. What purification methods are effective for isolating the compound?
- Methodological Answer : Recrystallization from absolute ethanol is optimal due to the compound’s moderate solubility in cold ethanol and high solubility upon heating. Column chromatography (silica gel, hexane/EtOAc gradient) can resolve impurities from byproducts like unreacted benzyl chloride .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, stoichiometry) influence synthesis yield?
- Methodological Answer :
- Solvent : Acetonitrile enhances nucleophilicity compared to DMF or THF, reducing side reactions.
- Catalyst : Anhydrous K₂CO₃ or Cs₂CO₃ improves deprotonation of the phenolic -OH group.
- Stoichiometry : A 1.5:1 molar ratio of 2-chlorobenzyl chloride to phenol ensures complete substitution.
- Optimization Example : A 98% yield was achieved in acetonitrile with 1.5 eq. benzyl chloride and 2 eq. K₂CO₃ .
Q. What non-covalent interactions stabilize the crystal lattice of this compound?
- Methodological Answer : X-ray data reveal:
- Weak Hydrogen Bonds : Between aldehyde H and ether O (H···O ≈ 2.8 Å) .
- CH-π Interactions : Methyl groups interact with aromatic π-systems (distance ≈ 3.1–3.5 Å) .
- Torsional Strain : The 2-chlorobenzyl group introduces steric hindrance, influencing packing efficiency .
Q. How can substituent modifications (e.g., electron-withdrawing groups) alter reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -CF₃) : Increase aldehyde electrophilicity, accelerating nucleophilic additions (e.g., condensation with amines).
- Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates in SNAr reactions.
- Example : Replacing the ethoxy group with trifluoromethoxy (as in analog 2-((2-chlorobenzyl)oxy)-3-(trifluoromethoxy)benzaldehyde) enhances thermal stability (ΔTₘ ≈ +15°C) .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. IR)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
